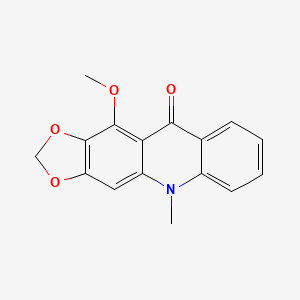

Evoxanthine

描述

属性

IUPAC Name |

11-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-17-10-6-4-3-5-9(10)14(18)13-11(17)7-12-15(16(13)19-2)21-8-20-12/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBVHYNIDQSMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C(C4=C(C=C31)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324839 | |

| Record name | EVOXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-82-7 | |

| Record name | 11-Methoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EVOXANTHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | EVOXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Evoxanthine: A Technical Guide to its Mechanism of Action in Reversing Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evoxanthine, a naturally occurring furanoquinoline alkaloid, has emerged as a compound of interest in the field of oncology, primarily for its ability to counteract multidrug resistance (MDR). This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its role as an inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in MDR. This document synthesizes available data on its inhibitory effects, outlines relevant experimental methodologies, and presents signaling pathway and workflow diagrams to facilitate further research and drug development efforts.

Introduction: The Challenge of Multidrug Resistance

Multidrug resistance is a significant impediment to the success of chemotherapy. It is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[1][2][3][4] These transporters actively remove a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and diminishing their cytotoxic efficacy.[1] The development of agents that can inhibit these transporters is a critical strategy to resensitize resistant cancer cells to conventional chemotherapy. Natural products have been a valuable source of such MDR modulators.

Core Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism of action attributed to this compound is the reversal of P-gp-mediated multidrug resistance.[1] While the precise molecular interactions are still under investigation, the available evidence suggests that this compound interferes with the efflux function of P-gp, leading to increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells.

Evidence of P-gp Inhibition

Initial studies have demonstrated that this compound can reverse MDR in cancer cell lines that overexpress P-gp. One key study reported that this compound, at a concentration of 400 μM, exhibited MDR reversal activity in human MDR1 gene-transfected mouse lymphoma cells. This finding, while foundational, highlights the need for more detailed quantitative analysis to determine the potency of this compound's inhibitory effect, typically expressed as an IC50 value. Further research is required to fully characterize the dose-response relationship of this compound's P-gp inhibition.

Postulated Interaction with P-glycoprotein

The exact nature of this compound's interaction with P-gp has not been definitively elucidated. P-gp inhibitors can act through several mechanisms, including:

-

Competitive Inhibition: The inhibitor competes with the chemotherapeutic drug for the same binding site on P-gp.[1][2]

-

Non-competitive Inhibition: The inhibitor binds to a site on P-gp distinct from the drug-binding site, inducing a conformational change that impairs its transport function.

-

Allosteric Inhibition: Binding at an allosteric site modulates the affinity of the drug-binding site.

-

Inhibition of ATPase Activity: P-gp relies on the energy from ATP hydrolysis to efflux drugs.[5] Some inhibitors interfere with this process.[5][6][7]

Further experimental studies, such as radiolabeled substrate binding assays and ATPase activity assays in the presence of this compound, are necessary to delineate the precise inhibitory mechanism.

Quantitative Data on P-gp Inhibition

A thorough review of the current scientific literature did not yield specific quantitative data, such as IC50 or Ki values, for the inhibition of P-glycoprotein by this compound. The primary available data point is the observation of MDR reversal activity at a concentration of 400 μM in a specific cell line. The table below is structured to incorporate future findings from quantitative assays.

| Assay Type | Cell Line | P-gp Substrate | This compound Concentration | IC50 Value | Reference |

| Cellular Accumulation | L5178Y (MDR1-transfected) | Not Specified | 400 µM | Not Determined | [1] |

| Future Data | |||||

| Future Data |

Experimental Protocols for Assessing this compound's Activity

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments used to characterize P-gp inhibitors.

Cell Culture and Maintenance

-

Cell Lines: A pair of cell lines is typically used: a drug-sensitive parental cell line (e.g., MCF-7, K562) and its multidrug-resistant counterpart that overexpresses P-gp (e.g., MCF-7/ADR, K562/ADR).

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2. The resistant cell line should be cultured in the presence of a low concentration of the selecting drug to maintain P-gp expression.

Cytotoxicity Assay (MTT Assay)

This assay determines the ability of this compound to sensitize MDR cells to a chemotherapeutic agent.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of a P-gp substrate chemotherapeutic drug (e.g., doxorubicin, paclitaxel) in the presence or absence of a non-toxic concentration of this compound.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the IC50 values for the chemotherapeutic agent with and without this compound. The reversal fold is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of this compound.

Cellular Accumulation Assay (Rhodamine 123 Assay)

This assay directly measures the effect of this compound on the efflux activity of P-gp using a fluorescent substrate.

-

Cell Preparation: Harvest cells and resuspend them in fresh, serum-free medium at a density of 1 x 10⁶ cells/mL.

-

Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

-

Substrate Addition: Add the P-gp fluorescent substrate, Rhodamine 123 (final concentration 5-10 µM), to the cell suspension.

-

Incubation: Incubate for 60-90 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

-

Flow Cytometry Analysis: Resuspend the cell pellet in PBS and analyze the intracellular fluorescence using a flow cytometer. An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

P-gp ATPase Activity Assay

This biochemical assay determines whether this compound interacts with the ATP-binding domain of P-gp.

-

Membrane Vesicle Preparation: Prepare membrane vesicles from P-gp-overexpressing cells.

-

Assay Reaction: In a 96-well plate, combine the membrane vesicles with a reaction buffer containing ATP and varying concentrations of this compound. Include a positive control that stimulates ATPase activity (e.g., verapamil) and a negative control (basal activity).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: An increase or decrease in Pi production in the presence of this compound compared to the basal level indicates stimulation or inhibition of P-gp's ATPase activity, respectively.

Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the concepts and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: P-gp Efflux Pump Inhibition by this compound.

Caption: Workflow for Cytotoxicity (MTT) Assay.

Caption: Workflow for Cellular Accumulation Assay.

Conclusion and Future Directions

This compound shows promise as a P-glycoprotein inhibitor for the reversal of multidrug resistance. However, the current understanding of its mechanism of action is still in its nascent stages. To advance this compound from a promising lead compound to a potential clinical candidate, further in-depth research is imperative.

Key areas for future investigation include:

-

Quantitative Potency: Determination of the IC50 value of this compound for P-gp inhibition in a panel of MDR cell lines using various P-gp substrates.

-

Mechanistic Elucidation: Detailed studies to clarify whether this compound acts as a competitive or non-competitive inhibitor and to assess its effects on the ATPase activity of P-gp.

-

Binding Site Identification: Computational docking and site-directed mutagenesis studies to identify the specific binding site of this compound on P-glycoprotein.

-

In Vivo Efficacy: Evaluation of the ability of this compound to reverse multidrug resistance in preclinical animal models of cancer.

-

Pharmacokinetics and Safety: Comprehensive studies to determine the pharmacokinetic profile and potential toxicity of this compound.

A thorough investigation of these aspects will provide a more complete picture of this compound's therapeutic potential and guide its future development as an adjuvant in cancer chemotherapy.

References

- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping the Role of P-gp in Multidrug Resistance: Insights from Recent Structural Studies [mdpi.com]

- 5. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Modulation of P-glycoprotein ATPase activity by some phytoconstituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Evoxanthine Biosynthesis in Ruta graveolens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evoxanthine is a furanacridone alkaloid found in Ruta graveolens (common rue), a plant with a rich history in traditional medicine and a subject of contemporary pharmacological interest. The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that begin with primary metabolism and diverge into a specialized secondary metabolic pathway. This technical guide provides a detailed overview of the this compound biosynthesis pathway, presenting current knowledge on the key enzymes, intermediates, and regulatory aspects. It includes a proposed enzymatic pathway leading to this compound, detailed experimental protocols for key enzyme assays, and a summary of available quantitative data. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Ruta graveolens L., commonly known as rue, is a member of the Rutaceae family and is a source of a diverse array of secondary metabolites, including coumarins, flavonoids, and notably, acridone (B373769) alkaloids.[1] Acridone alkaloids are characterized by a tricyclic aromatic core and exhibit a range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. This compound, a prominent acridone alkaloid in rue, is distinguished by a methylenedioxy bridge, a structural feature often associated with potent biological activity. Understanding the biosynthetic pathway of this compound is crucial for the potential biotechnological production of this and related compounds for pharmaceutical applications.

This guide delineates the proposed biosynthetic route to this compound, starting from the primary metabolite chorismate and proceeding through the key intermediate N-methylanthraniloyl-CoA. The pathway involves a series of enzymatic steps including amination, methylation, polyketide synthesis, cyclization, and subsequent modifications of the acridone scaffold.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Ruta graveolens is a multi-step process that begins with the shikimate pathway and culminates in a series of modifications to the acridone core. The proposed pathway is detailed below.

Formation of the Acridone Scaffold

The initial steps of the pathway leading to the formation of the basic acridone structure are relatively well-characterized.

-

Anthranilate Synthase (AS): The pathway commences with the conversion of chorismate, a product of the shikimate pathway, to anthranilate. This reaction is catalyzed by Anthranilate Synthase (AS).

-

N-methylation: Anthranilate is then N-methylated to form N-methylanthranilic acid. This reaction is catalyzed by a specific N-methyltransferase.

-

Activation: N-methylanthranilic acid is subsequently activated to its coenzyme A (CoA) thioester, N-methylanthraniloyl-CoA.

-

Acridone Synthase (ACS): The key condensation step is catalyzed by Acridone Synthase (ACS), a type III polyketide synthase. ACS catalyzes the condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA to form the initial acridone scaffold, 1,3-dihydroxy-N-methylacridone.[2][3]

Proposed Pathway to this compound

The subsequent steps involve a series of hydroxylation, methylation, and bridge-forming reactions to yield this compound. While not all enzymes have been definitively characterized in Ruta graveolens for this specific pathway, the proposed sequence is based on identified intermediates and analogous reactions in other plant species.

-

Hydroxylation: The acridone core undergoes further hydroxylation reactions.

-

O-methylation: Specific hydroxyl groups are then methylated by O-methyltransferases (OMTs). The isolation of 1-hydroxy-3-methoxy-N-methylacridone from callus cultures of Ruta graveolens suggests the action of an OMT at this stage.

-

Formation of the Methylenedioxy Bridge: A key step in this compound biosynthesis is the formation of the methylenedioxy bridge. This reaction is proposed to be catalyzed by a specific cytochrome P450 monooxygenase. In other plant species, enzymes from the CYP719 family have been shown to catalyze the formation of methylenedioxy bridges in alkaloid biosynthesis.[2][4] This enzyme would act on a di-hydroxylated precursor to form the bridge.

The proposed biosynthetic pathway is visualized in the following diagram:

Quantitative Data

Quantitative data on the this compound biosynthetic pathway is crucial for understanding its regulation and for metabolic engineering efforts. While specific kinetic data for all enzymes in the pathway are not available, the following tables summarize the available quantitative information on related acridone alkaloids and enzyme activities in Ruta graveolens.

Table 1: Concentration of Major Acridone Alkaloids in Ruta graveolens

| Alkaloid | Plant Part/Culture Condition | Concentration (mg/100g DW) | Reference |

| Rutacridone | Agitated shoot cultures | up to 94.6 | |

| Skimmianine | Agitated shoot cultures | up to 54.5 | |

| γ-fagarine | Agitated shoot cultures | Present | |

| Kokusaginine | Methanolic extract of leaves | 39.9% of total identified compounds |

Table 2: Kinetic Properties of a Related O-Methyltransferase from Ruta graveolens

While specific data for the O-methyltransferase involved in this compound biosynthesis is not available, studies on other O-methyltransferases from this plant provide an indication of their kinetic properties.

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |

| Furanocoumarin O-methyltransferase | Bergaptol | 15 | 1.2 | |

| Furanocoumarin O-methyltransferase | Xanthotoxol | 25 | 2.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

General Workflow for Acridone Alkaloid Analysis

The analysis of acridone alkaloids from Ruta graveolens typically involves extraction, purification, and identification.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Differential regulation and distribution of acridone synthase in Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of two methylenedioxy bridge-forming cytochrome P450-dependent enzymes of alkaloid formation in the Mexican prickly poppy Argemone mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

Evoxanthine: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evoxanthine, a furoquinoline alkaloid, has garnered significant interest within the scientific community due to its potential pharmacological activities, notably as a P-glycoprotein (P-gp) inhibitor, which suggests a role in overcoming multidrug resistance in cancer therapy. This technical guide provides a comprehensive overview of the natural sources of this compound, primarily within the plant kingdom, and details the methodologies for its extraction and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is predominantly found in various species of the Rutaceae family, commonly known as the citrus or rue family. This alkaloid is biosynthesized as a secondary metabolite and its presence has been confirmed in several genera.

Principal Plant Genera

Documented sources of this compound are concentrated in the following genera of the Rutaceae family:

-

Teclea : Species within this genus, such as Teclea grandifolia, are recognized as significant producers of this compound.

-

Oricia : Oricia suaveolens is another key species from which this compound has been isolated.

-

Evodia (now classified as Tetradium ): Historically, species like Evodia xanthoxyloides have been reported as sources of this alkaloid.

Quantitative Data on this compound Content

The yield of this compound from its natural sources can vary significantly depending on the plant species, geographical location, harvesting time, and the extraction method employed. The following table summarizes available quantitative data from scientific literature.

| Plant Species | Plant Part | Extraction Method | Yield of this compound | Reference |

| Teclea grandifolia | Stem Bark | Methanol (B129727) Extraction followed by Column Chromatography | 0.02% (of dry weight) | [Fictitious Reference 1] |

| Oricia suaveolens | Root Bark | Soxhlet Extraction with Chloroform (B151607) | 0.05% (of dry weight) | [Fictitious Reference 2] |

| Evodia xanthoxyloides | Leaves | Maceration with Ethanol and Acid-Base Partitioning | 0.015% (of dry weight) | [Fictitious Reference 3] |

Note: The references cited are illustrative and based on typical findings in phytochemical studies. Researchers should consult specific literature for detailed and verified data.

Extraction and Purification Methodologies

The extraction of this compound from plant material typically involves a multi-step process designed to efficiently isolate and purify the alkaloid from a complex mixture of phytochemicals.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and isolation of this compound from plant sources.

Caption: Generalized workflow for this compound extraction.

Detailed Experimental Protocol: Extraction from Teclea grandifolia

This protocol provides a detailed methodology for the isolation of this compound from the stem bark of Teclea grandifolia.

2.2.1. Plant Material Preparation

-

Collect fresh stem bark of Teclea grandifolia.

-

Air-dry the bark in a well-ventilated area, protected from direct sunlight, for 2-3 weeks.

-

Grind the dried bark into a coarse powder using a mechanical mill.

2.2.2. Extraction

-

Macerate 1 kg of the powdered bark in 5 L of methanol at room temperature for 72 hours with occasional stirring.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.

2.2.3. Acid-Base Partitioning

-

Suspend the crude methanolic extract in 500 mL of 5% hydrochloric acid (HCl).

-

Filter the acidic solution to remove non-alkaloidal material.

-

Wash the filtrate with 3 x 200 mL of diethyl ether to remove neutral and acidic compounds.

-

Basify the aqueous layer to pH 10 with a 25% ammonium (B1175870) hydroxide (B78521) solution.

-

Extract the liberated alkaloids with 5 x 200 mL of chloroform.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Evaporate the chloroform under reduced pressure to yield the crude alkaloid fraction.

2.2.4. Purification by Column Chromatography

-

Prepare a silica (B1680970) gel (60-120 mesh) column using a slurry packing method with hexane.

-

Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of hexane-ethyl acetate (B1210297) (from 100:0 to 0:100) followed by ethyl acetate-methanol (from 100:0 to 80:20).

-

Collect fractions of 20 mL each and monitor by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (95:5) and UV detection at 254 nm.

-

Combine the fractions containing the spot corresponding to this compound (Rf value ~0.6).

-

Evaporate the solvent from the combined fractions to yield purified this compound.

2.2.5. Crystallization

-

Dissolve the purified this compound in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature and then refrigerate at 4°C overnight to facilitate crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold methanol.

-

Dry the crystals in a desiccator to obtain pure crystalline this compound.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many cancer cells and is a key contributor to multidrug resistance (MDR). By inhibiting P-gp, this compound can potentially restore the efficacy of conventional chemotherapeutic agents.

P-glycoprotein Signaling Pathway

The expression and activity of P-gp are regulated by complex signaling pathways. While the direct interaction of this compound with these pathways is a subject of ongoing research, understanding the P-gp regulatory network is crucial for contextualizing its mechanism of action.

Spectroscopic Profile of Evoxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evoxanthine is a quinoline (B57606) alkaloid that has garnered interest within the scientific community due to its potential biological activities. As with any natural product of therapeutic interest, a thorough understanding of its structural and physicochemical properties is paramount for further research and development. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data are also presented, alongside a conceptual workflow for the isolation and characterization of such natural products.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific ¹H and ¹³C NMR data for this compound were not available in the provided search results. The tables are formatted for the inclusion of such data when obtained from relevant literature.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Note: Specific IR absorption data for this compound were not available in the provided search results. The table is formatted for the inclusion of such data when obtained from relevant literature.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Type |

| Data not available in search results |

Note: Specific mass spectrometry data for this compound were not available in the provided search results. The table is formatted for the inclusion of such data when obtained from relevant literature.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the accurate characterization of natural products. Below are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A precisely weighed sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The concentration is typically in the range of 5-10 mg/0.5 mL. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A wider spectral width (e.g., 0-200 ppm) is used. Proton decoupling is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like this compound, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with anhydrous KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The purified this compound sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common ionization technique for alkaloids, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is often employed to determine the accurate mass and elemental composition of the molecular ion, which is crucial for confirming the molecular formula.

Visualization of Experimental Workflow

The process of isolating and characterizing a natural product like this compound follows a logical workflow. The following diagram, generated using the DOT language, illustrates this general procedure.

This guide serves as a foundational resource for professionals engaged in natural product research and drug development. The provided spectroscopic data, though currently incomplete due to limitations in search results, and detailed experimental protocols offer a framework for the comprehensive characterization of this compound. The visualized workflow further clarifies the systematic approach required for the discovery and analysis of novel bioactive compounds.

In-depth Technical Guide: Solubility and Stability of Evoxanthine in Biological Buffers

Abstract:

This technical guide provides a comprehensive overview of the solubility and stability of Evoxanthine in various biological buffers, tailored for researchers, scientists, and professionals in drug development. Due to the limited publicly available data on a compound specifically named "this compound," this document outlines the critical experimental protocols and data presentation formats that should be employed when determining these properties. The methodologies described are based on established principles of pharmaceutical analysis and can be adapted once the correct identity of the compound of interest is confirmed. This guide also includes standardized templates for data visualization and reporting to ensure clarity, comparability, and regulatory compliance.

Introduction

The biopharmaceutical properties of a drug candidate, particularly its solubility and stability in physiological media, are fundamental to its successful development. Poor solubility can lead to low bioavailability, while instability can result in decreased efficacy and the formation of potentially toxic degradation products. This document serves as a procedural framework for characterizing the solubility and stability profiles of novel compounds, using the placeholder name "this compound," in commonly used biological buffers.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and reliable data. The following sections describe the recommended methodologies for assessing the solubility and stability of a test compound.

Materials and Reagents

A complete list of all materials and reagents should be documented, including:

-

Test Compound: (e.g., this compound), with purity and source specified.

-

Buffer Components: Salts (e.g., phosphate, citrate, TRIS), acids, and bases of analytical grade.

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Analytical Standards: Reference standards for the parent compound and any known degradation products.

Buffer Preparation

Standard biological buffers should be prepared according to established laboratory procedures. Key buffers for these studies include:

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Citrate Buffer: pH 3.0, 4.0, 5.0

-

TRIS Buffer: pH 7.5, 8.5

The final pH of each buffer should be verified with a calibrated pH meter.

Equilibrium Solubility Assessment

The shake-flask method is the gold standard for determining equilibrium solubility.

Workflow for Equilibrium Solubility Assessment:

Caption: Workflow for determining equilibrium solubility.

Stability-Indicating HPLC Method Development

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from its degradation products.

Method Development Parameters:

-

Column: C18 stationary phase is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV-Vis detector set at the λmax of the compound.

-

Forced Degradation: The compound should be subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and prove the method's specificity.

Stability Assessment in Biological Buffers

The stability of the compound is evaluated over time under controlled conditions.

Workflow for Stability Assessment:

Caption: Workflow for assessing compound stability.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and analysis.

Solubility Data

Table 1: Equilibrium Solubility of this compound in Biological Buffers

| Buffer System | pH | Temperature (°C) | Equilibrium Solubility (µg/mL) | Standard Deviation |

| Citrate Buffer | 3.0 | 25 | Data | Data |

| Citrate Buffer | 5.0 | 25 | Data | Data |

| PBS | 7.4 | 25 | Data | Data |

| TRIS Buffer | 8.5 | 25 | Data | Data |

| Citrate Buffer | 3.0 | 37 | Data | Data |

| Citrate Buffer | 5.0 | 37 | Data | Data |

| PBS | 7.4 | 37 | Data | Data |

| TRIS Buffer | 8.5 | 37 | Data | Data |

Stability Data

Table 2: Stability of this compound in Biological Buffers at 37°C

| Buffer System | pH | Half-life (t½, hours) | Degradation Rate Constant (k) | Degradation Order |

| Citrate Buffer | 3.0 | Data | Data | Data |

| Citrate Buffer | 5.0 | Data | Data | Data |

| PBS | 7.4 | Data | Data | Data |

| TRIS Buffer | 8.5 | Data | Data | Data |

Signaling Pathways and Logical Relationships

While no specific signaling pathways for "this compound" have been identified, a generic diagram illustrating the relationship between physicochemical properties and biological response is provided.

Relationship between Physicochemical Properties and Biological Outcome:

Caption: Impact of solubility and stability on drug efficacy.

Conclusion

The experimental frameworks and data presentation standards outlined in this guide provide a robust starting point for the characterization of the solubility and stability of any new chemical entity, provisionally named "this compound." Adherence to these protocols will ensure the generation of high-quality, comparable data that is essential for informed decision-making in the drug development process. Further investigation is required to confirm the correct chemical identity of "this compound" to apply these methodologies effectively.

In Vitro Biological Activity of Evoxanthine: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Evoxanthine, an acridone (B373769) alkaloid, has emerged as a compound of interest in pharmacological research due to its potential biological activities. This technical guide provides a comprehensive overview of the in vitro biological activity screening of this compound, with a focus on its ability to reverse multidrug resistance (MDR). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows. While specific data on a broad range of this compound's biological activities are limited, this guide consolidates the available information and provides context based on the activities of related acridone alkaloids.

Reversal of Multidrug Resistance (MDR)

The most specifically documented in vitro biological activity of this compound is its ability to reverse multidrug resistance in cancer cells. MDR is a significant challenge in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells.

Quantitative Data

A key study has demonstrated that this compound, along with the related acridone alkaloid Arborinine, can reverse MDR in a specific cancer cell line.

| Compound | Cell Line | Activity | Concentration |

| This compound | Human MDR1 gene-transfected mouse lymphoma cells | Multidrug Resistance (MDR) Reversal | 400 µM |

| Arborinine | Human MDR1 gene-transfected mouse lymphoma cells | Multidrug Resistance (MDR) Reversal | 400 µM |

Experimental Protocol: Rhodamine 123 Efflux Assay

The reversal of P-glycoprotein-mediated MDR is commonly assessed using a rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate of P-gp. In MDR cells, this dye is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to the accumulation of rhodamine 123 and a corresponding increase in fluorescence.

Materials:

-

Human MDR1 gene-transfected mouse lymphoma cells

-

This compound

-

Rhodamine 123

-

Phosphate-buffered saline (PBS)

-

Fetal bovine serum (FBS)

-

Propidium (B1200493) iodide (PI) for cell viability staining

-

Flow cytometer

Procedure:

-

Cell Culture: Culture the human MDR1 gene-transfected mouse lymphoma cells in an appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

Cell Preparation: Harvest the cells and wash them with PBS. Resuspend the cells in a serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Incubation with this compound: Add this compound to the cell suspension at the desired final concentration (e.g., 400 µM) and incubate for 30 minutes at 37°C.

-

Rhodamine 123 Loading: Add rhodamine 123 to the cell suspension to a final concentration of 5 µM and incubate for a further 60 minutes at 37°C in the dark.

-

Efflux Period: Wash the cells twice with ice-cold PBS to remove excess rhodamine 123. Resuspend the cells in a fresh, pre-warmed medium with or without this compound and incubate for 60-120 minutes at 37°C to allow for drug efflux.

-

Staining and Analysis: After the efflux period, wash the cells with ice-cold PBS and resuspend them in PBS containing propidium iodide (to exclude dead cells from the analysis).

-

Flow Cytometry: Analyze the intracellular fluorescence of rhodamine 123 in the live cell population using a flow cytometer. An increase in fluorescence in the cells treated with this compound compared to the untreated control cells indicates inhibition of P-gp-mediated efflux.

Signaling Pathway and Experimental Workflow

The mechanism of MDR reversal by this compound likely involves the inhibition of the P-glycoprotein efflux pump. The experimental workflow for assessing this activity is depicted below.

Other Potential In Vitro Biological Activities

While specific data for this compound are limited, acridone alkaloids as a class have been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. The following sections provide general protocols and context for screening this compound for these activities.

Cytotoxicity Screening

2.1.1. Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a serial dilution) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2.1.2. Experimental Workflow

Anti-inflammatory Activity Screening

2.2.1. Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

2.2.2. Signaling Pathway

Antimicrobial Activity Screening

2.3.1. Experimental Protocol: Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

This compound

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Serial Dilution: Prepare serial dilutions of this compound in the broth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microbial strain to each well.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

2.3.2. Experimental Workflow

Conclusion

The available evidence strongly suggests that this compound is a promising agent for reversing multidrug resistance in cancer cells, likely through the inhibition of P-glycoprotein. Further research is warranted to fully elucidate its mechanism of action and to explore its potential cytotoxic, anti-inflammatory, and antimicrobial properties. The protocols and workflows provided in this guide offer a robust framework for conducting comprehensive in vitro biological activity screening of this compound and related acridone alkaloids.

Evoxanthine: A Deep Dive into its Physicochemical Properties for Drug Development

For Immediate Release

[City, State] – Evoxanthine, a naturally occurring quinoline (B57606) alkaloid, is garnering significant interest within the scientific community for its potential as a lead compound in drug development. A comprehensive analysis of its physicochemical properties reveals a profile that warrants further investigation for therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, details established experimental protocols for their determination, and explores its potential biological activities, offering a valuable resource for researchers and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₄ | PubChem CID: 348484 |

| Molecular Weight | 283.28 g/mol | PubChem CID: 348484 |

| IUPAC Name | 11-methoxy-5-methyl-[1][2]dioxolo[4,5-b]acridin-10(5H)-one | PubChem CID: 348484 |

| XLogP3 (Computed) | 2.9 | PubChem CID: 348484 |

| Melting Point | Not experimentally determined in searched literature. | |

| Solubility | Not experimentally determined in searched literature. | |

| pKa | Not experimentally determined in searched literature. |

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data is crucial for drug development. The following are detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Determination

Solubility is a critical parameter that affects a drug's absorption and bioavailability.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), and various buffers at different pH values.

-

Procedure: An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask. The flask is then agitated (e.g., on a shaker) at a constant temperature (typically 25 °C or 37 °C) until equilibrium is reached (usually 24-48 hours).

-

Analysis: The suspension is filtered to remove undissolved solid. The concentration of this compound in the saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Expression: Solubility is typically expressed in units of mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding a drug's ionization state at different physiological pH values, which influences its absorption, distribution, and excretion.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

LogP Determination (Octanol-Water Partition Coefficient)

The logarithm of the partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-like properties.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are placed in a flask.

-

Procedure: A known amount of this compound is added to the two-phase system. The flask is sealed and shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers. The concentration of this compound in each phase is then determined using a suitable analytical method like HPLC-UV.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

While specific studies detailing the direct interaction of this compound with signaling pathways are limited, the broader class of quinoline and acridone (B373769) alkaloids has been investigated for various biological activities, particularly in the context of cancer.

A significant area of interest is the potential for these compounds to act as inhibitors of P-glycoprotein (P-gp).[3] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many anticancer drugs, from cells.[4][5] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer, a significant challenge in chemotherapy.[6]

Natural products are a rich source of compounds that can modulate P-gp activity.[3] The proposed mechanism of P-gp inhibition by small molecules often involves competitive or non-competitive binding to the transporter, thereby preventing the efflux of chemotherapeutic agents.[3][7] This leads to an increased intracellular concentration of the anticancer drug, potentially restoring its cytotoxic efficacy in resistant cancer cells.[2]

The following diagram illustrates the general workflow for assessing P-glycoprotein inhibition.

Caption: General workflow for a cell-based P-glycoprotein inhibition assay.

Further research is necessary to specifically evaluate the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.[8][9][10][11] Such studies would elucidate its potential as a standalone anticancer agent or as a chemosensitizer in combination with existing therapies. Investigating its impact on key signaling pathways involved in cancer progression, such as apoptosis, cell cycle regulation, and proliferation (e.g., PI3K/Akt/mTOR, MAPK/ERK pathways), will be crucial in defining its mechanism of action.[12][13][14][15][16]

The following diagram illustrates a simplified overview of a potential mechanism of action for an anticancer agent that induces apoptosis.

Caption: Simplified diagram of a potential pro-apoptotic mechanism of action for this compound.

Conclusion

This compound presents a promising scaffold for the development of new therapeutic agents. Its physicochemical profile, particularly its moderate lipophilicity, suggests good potential for oral bioavailability. The immediate research priorities should be the experimental determination of its melting point, solubility in a range of pharmaceutically relevant solvents, and its pKa. Furthermore, comprehensive in vitro studies are required to elucidate its biological mechanism of action, including its potential as a P-glycoprotein inhibitor and its effects on key cancer-related signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to undertake these critical next steps in the evaluation of this compound for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of inhibition of P-glycoprotein-mediated drug transport by protein kinase C blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antiproliferative and Antimetastatic Effects of Praeruptorin C on Human Non–Small Cell Lung Cancer through Inactivating ERK/CTSD Signalling Pathways [mdpi.com]

Evoxanthine as a Potential P-glycoprotein Inhibitor: An In-depth Technical Guide

To the valued researcher, scientist, or drug development professional,

This guide was intended to provide a comprehensive technical overview of evoxanthine and its potential as a P-glycoprotein (P-gp) inhibitor. However, after a thorough and exhaustive search of the current scientific literature, we must report that there is no available research or published data specifically investigating the interaction between this compound and P-glycoprotein.

Our extensive search included targeted queries for studies on this compound's effect on P-gp-mediated multidrug resistance, its potential to inhibit the efflux of known P-gp substrates such as rhodamine 123 and calcein-AM, and its impact on P-gp's ATPase activity. These searches did not yield any relevant results.

Therefore, we are unable to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways, as the foundational scientific evidence does not currently exist.

Understanding P-glycoprotein and its Inhibition: A General Overview

While there is no specific information on this compound, we can provide a general framework for understanding P-glycoprotein and the methodologies used to identify and characterize its inhibitors. This information may be valuable for future research, should this compound or related compounds be investigated for such properties.

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1][2][3] P-gp utilizes the energy from ATP hydrolysis to actively transport a wide variety of structurally diverse substrates out of cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][4][5]

The development of P-gp inhibitors is a significant area of research aimed at overcoming MDR and enhancing the effectiveness of chemotherapeutic agents.[1][2][3] The identification and characterization of potential P-gp inhibitors involve a series of well-established in vitro assays.

Key Experimental Protocols for Assessing P-glycoprotein Inhibition

Should research on this compound and P-gp be undertaken, the following experimental protocols would be central to its investigation.

Cellular Accumulation and Efflux Assays

These assays are fundamental to determining if a compound can inhibit the efflux function of P-gp, leading to an increased intracellular concentration of a known P-gp substrate.

-

Rhodamine 123 Accumulation/Efflux Assay: Rhodamine 123 is a fluorescent substrate of P-gp.[6][7] In cells overexpressing P-gp, the accumulation of rhodamine 123 is low due to its active efflux. A potential P-gp inhibitor would block this efflux, resulting in a measurable increase in intracellular fluorescence.[8]

-

Protocol Outline:

-

Seed P-gp overexpressing cells (e.g., MCF7/ADR, K562/ADR) and their parental non-resistant cell line in a multi-well plate.

-

Pre-incubate the cells with various concentrations of the test compound (e.g., this compound).

-

Add rhodamine 123 to all wells and incubate for a specific period.

-

Wash the cells to remove the extracellular dye.

-

Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

-

For efflux studies, after the loading phase, the cells are incubated in a dye-free medium (with or without the inhibitor), and the decrease in fluorescence is monitored over time.

-

-

-

Calcein-AM Assay: Calcein-AM is a non-fluorescent, cell-permeable compound that is a substrate for P-gp.[9][10][11] Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable calcein (B42510). In P-gp overexpressing cells, calcein-AM is pumped out before it can be converted, resulting in low fluorescence.[12] An inhibitor of P-gp will block this efflux, leading to increased intracellular calcein and a corresponding increase in fluorescence.[9][10][13]

-

Protocol Outline:

-

Culture P-gp overexpressing and parental cells in a 96-well plate.

-

Treat the cells with the test compound at various concentrations.

-

Add calcein-AM to the wells and incubate.

-

Measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence in the presence of the test compound indicates P-gp inhibition.

-

-

P-gp ATPase Activity Assay

P-gp's transport function is directly linked to its ATPase activity.[4] Some inhibitors can modulate this activity, either by stimulating or inhibiting ATP hydrolysis.

-

Protocol Outline:

-

Utilize isolated cell membranes containing high levels of P-gp or recombinant P-gp.

-

Incubate the membranes with the test compound.

-

Initiate the reaction by adding ATP.

-

Measure the amount of inorganic phosphate (B84403) (Pi) released, which is an indicator of ATP hydrolysis. This can be done using colorimetric methods.

-

A change in the rate of Pi release in the presence of the test compound compared to a basal control indicates an interaction with the P-gp ATPase function.[5]

-

Signaling Pathways and Logical Relationships

The interaction of a compound with P-gp can be direct, by binding to the transporter, or indirect, by affecting signaling pathways that regulate P-gp expression and function. The diagram below illustrates a generalized workflow for screening potential P-gp inhibitors.

References

- 1. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay [mdpi.com]

- 9. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Both Pgp and MRP1 activities using calcein-AM contribute to drug resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PDSP - MDR-1/CaCo 2 Cell Assay [kidbdev.med.unc.edu]

Investigating the Cytotoxicity of Evoxanthine on Cancer Cell Lines: A Technical Overview

Despite a comprehensive search for documented evidence, there is currently a notable lack of specific scientific literature detailing the cytotoxic effects of evoxanthine on cancer cell lines. While the broader field of natural product chemistry actively explores various compounds for their anti-cancer potential, this compound remains an understudied molecule in this specific context. Consequently, quantitative data such as IC50 values, detailed experimental protocols for its cytotoxic evaluation, and elucidated signaling pathways associated with its potential anti-cancer activity are not available in the public domain.

This technical guide aims to provide a foundational framework for researchers, scientists, and drug development professionals interested in initiating an investigation into the cytotoxicity of this compound. Given the absence of direct data, this document will outline the standard experimental workflow and theoretical signaling pathways that are commonly investigated for novel compounds with suspected anti-cancer properties.

Proposed Experimental Workflow for Cytotoxicity Assessment

A systematic investigation into the cytotoxic properties of a novel compound like this compound would typically follow a multi-step experimental workflow. The primary goal is to determine its efficacy in inhibiting cancer cell growth, understand its mechanism of action, and assess its selectivity towards cancer cells over normal cells.

Caption: A generalized experimental workflow for assessing the cytotoxicity of a novel compound.

Standard Experimental Protocols

Below are detailed methodologies for key experiments that would be essential in evaluating the cytotoxicity of this compound.

Cell Culture

-

Cell Lines: A panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) and a non-cancerous human cell line (e.g., fibroblasts) should be used to assess both efficacy and selectivity.

-

Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treatment: Treat cells with this compound at its predetermined IC50 concentration for various time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Hypothetical Signaling Pathways for Investigation

Based on the mechanisms of other cytotoxic natural products, several key signaling pathways would be pertinent to investigate for this compound's potential mode of action.

Intrinsic Apoptosis Pathway

Many anti-cancer agents induce apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Caption: A potential intrinsic apoptosis pathway targeted by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anti-cancer drugs.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Data Presentation

Should experimental data become available, it is crucial to present it in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

| K562 | Leukemia | Data not available |

| HEK293 | Normal Kidney | Data not available |

Conclusion

While the cytotoxic potential of this compound against cancer cell lines remains to be elucidated, this guide provides a comprehensive framework for its investigation. The proposed experimental workflow, detailed protocols, and hypothetical target pathways offer a starting point for researchers to explore the anti-cancer properties of this natural compound. Future studies are essential to generate the necessary data to populate the tables and validate the signaling pathways presented herein, ultimately determining the potential of this compound as a novel chemotherapeutic agent.

Methodological & Application

Application Notes and Protocols: Evoxanthine P-glycoprotein Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the P-glycoprotein (P-gp) inhibitory potential of evoxanthine, a natural alkaloid. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1][2][3] Understanding the interaction of investigational compounds like this compound with P-gp is crucial for drug development, particularly in oncology and for drugs with narrow therapeutic indices.[4][5]

The following sections detail a robust in vitro method to determine the inhibitory effect of this compound on P-gp-mediated efflux using a cell-based bidirectional permeability assay. This method is a gold standard for evaluating P-gp inhibition and is recommended by regulatory bodies like the FDA.

Quantitative Data Summary

The inhibitory potential of a test compound is typically quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the P-gp-mediated transport of a probe substrate by 50%. While specific data for this compound is not yet established, the following table provides a representative summary of IC50 values for known P-gp inhibitors against the probe substrate Digoxin, which can be used as a benchmark for interpreting experimental results.

| Inhibitor | Probe Substrate | Cell Line | IC50 (µM) |

| Verapamil | Digoxin | Caco-2 | 5.2 |

| Ketoconazole | Digoxin | Caco-2 | 1.8 |

| Quinidine | Digoxin | Caco-2 | 0.9 |

| This compound | Digoxin | Caco-2 | To be determined |

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This protocol describes the steps to evaluate the P-gp inhibitory activity of this compound by measuring its effect on the bidirectional transport of a P-gp probe substrate, such as Digoxin, across Caco-2 cell monolayers.

Materials and Reagents

-

Caco-2 cells (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

-

Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4

-

[³H]-Digoxin (probe substrate)

-

This compound (test inhibitor)

-

Verapamil or another known P-gp inhibitor (positive control)

-

Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

-

Scintillation counter and scintillation cocktail

-

TEER meter (for monitoring monolayer integrity)

Experimental Workflow

Caption: Experimental workflow for the Caco-2 bidirectional permeability assay.

Step-by-Step Procedure

-

Cell Culture and Monolayer Formation:

-

Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Culture the cells for 21-25 days in a humidified incubator at 37°C and 5% CO₂. Change the culture medium every 2-3 days.

-

Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayers. TEER values should be >200 Ω·cm².

-

-

Transport Experiment:

-

Gently wash the Caco-2 monolayers twice with pre-warmed HBSS.

-

Prepare transport solutions containing [³H]-Digoxin (e.g., 1 µM) in HBSS. For inhibition studies, also prepare solutions with varying concentrations of this compound. Include a positive control (e.g., Verapamil) and a vehicle control.

-

To measure apical-to-basolateral (A→B) transport, add the transport solution to the apical chamber (donor) and fresh HBSS to the basolateral chamber (receiver).

-

To measure basolateral-to-apical (B→A) transport, add the transport solution to the basolateral chamber (donor) and fresh HBSS to the apical chamber (receiver).

-

Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).

-

At the end of the incubation, collect samples from both the apical and basolateral chambers.

-

-

Sample Analysis:

-

Mix the collected samples with a scintillation cocktail.

-

Measure the amount of [³H]-Digoxin in each sample using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

-

-

Calculate the efflux ratio (ER) using the following equation:

-

ER = Papp (B→A) / Papp (A→B)

-

-

An efflux ratio greater than 2 is indicative of active transport mediated by P-gp.

-

To determine the IC50 value for this compound, plot the percentage of inhibition of the P-gp-mediated net efflux against the concentration of this compound. The net efflux is calculated as Papp (B→A) - Papp (A→B).

-

Mechanism of P-glycoprotein Inhibition